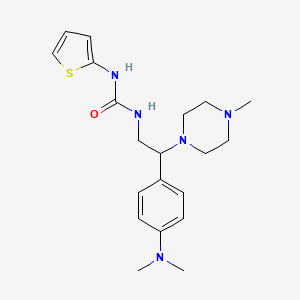

1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea

Description

1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea (CAS: 1170958-35-6) is a urea-based small molecule with a molecular formula of C₂₀H₂₉N₅OS and a molecular weight of 387.5 g/mol . Its structure features:

- A 4-methylpiperazine moiety, a common pharmacophore in medicinal chemistry due to its ability to enhance solubility and modulate basicity.

Properties

IUPAC Name |

1-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5OS/c1-23(2)17-8-6-16(7-9-17)18(25-12-10-24(3)11-13-25)15-21-20(26)22-19-5-4-14-27-19/h4-9,14,18H,10-13,15H2,1-3H3,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOGMZINJSFIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NC2=CC=CS2)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:

-

Formation of the Intermediate:

Step 1: React 4-(dimethylamino)benzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate Schiff base.

Step 2: Reduce the Schiff base using a reducing agent like sodium borohydride to obtain the corresponding amine.

-

Coupling with Thiophene:

Step 3: React the amine intermediate with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form the final urea compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, palladium on carbon with hydrogen gas.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Amines from nitro groups.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dimethylamino and piperazine groups are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Urea Derivatives

Piperazine/Piperidine Modifications

- The target compound’s 4-methylpiperazine group contrasts with the 2-fluorophenylpiperazine in CAS 897620-76-7 . The latter’s fluorine atom may enhance lipophilicity and blood-brain barrier penetration.

- Compounds with hydrazinyl-oxoethylpiperazine (e.g., 11g) show higher molecular weights but similar urea backbones, suggesting trade-offs between bulk and synthetic yield (87.5% for 11g vs.

Thiophene vs. Pyridazine/Pyrazole Moieties

Pharmacological Potential (Inferred)

- The 4-methylpiperazine in the target compound is structurally similar to kinase inhibitors like the AuroraA/STK1-targeting agent in , which includes a 4-methylpiperazine-linked thiophene urea .

- Thiazole-containing ureas (e.g., 11g, 11j) are prevalent in kinase inhibitor libraries, suggesting the target compound may share mechanistic pathways .

Biological Activity

The compound 1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea is a novel urea derivative that has garnered attention for its potential biological activities, particularly in oncology and pharmacological applications. This article reviews its synthesis, structural characteristics, and biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 454.5 g/mol. The compound features a thiophene ring, which is known for its role in enhancing the biological activity of pharmaceutical agents due to its ability to participate in π-π stacking interactions and hydrogen bonding.

Antitumor Activity

Research indicates that urea and thiourea derivatives exhibit significant antitumor properties. The compound under discussion has been evaluated for its efficacy against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in vitro.

Table 1: Antitumor Activity against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1 | HepG2 (Liver) | 1.2 | |

| 2 | MDA-MB-231 (Breast) | 6.4 | |

| 3 | A2780 (Ovarian) | 28.7 | |

| Doxorubicin | HepG2 | 1.1 |

The compound exhibited an IC50 value of 1.2 µM against the HepG2 cell line, comparable to Doxorubicin, a standard chemotherapy drug. This suggests that it may be a viable candidate for further development as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell signaling pathways. It acts by mimicking ATP and establishing hydrogen bonds with the kinase hinge region, thereby stabilizing the inactive conformation of the enzyme.

Inhibition of Tyrosine Kinases

The compound has been identified as a potential inhibitor of FLT3 (FMS-like tyrosine kinase 3), which plays a critical role in hematopoiesis and is often mutated in acute myeloid leukemia (AML). In vitro studies have demonstrated that it significantly reduces FLT3 phosphorylation, leading to decreased malignant growth in cancer models.

Case Studies

Recent clinical trials have highlighted the effectiveness of similar compounds containing urea moieties in treating various cancers:

- Acute Myeloid Leukemia (AML) : A phase I/II trial reported a 90% complete remission rate when combining FLT3 inhibitors with standard chemotherapy regimens, suggesting that compounds like the one discussed may enhance treatment efficacy when used in combination therapies.

- Glioblastoma : Another study indicated that piperazinyl ureidic derivatives showed promising results against recurrent glioblastoma, demonstrating significant antitumor activity both in vitro and in animal models .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of intermediates such as substituted phenyl ethylamine derivatives. Key steps include:

- Coupling reactions : Reacting a 4-(dimethylamino)phenyl ethylamine intermediate with a thiophen-2-yl isocyanate under nitrogen atmosphere.

- Solvent optimization : Dichloromethane or ethanol is preferred for solubility and reaction efficiency.

- Catalysts : Palladium on carbon (Pd/C) may enhance coupling efficiency in specific steps.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- Infrared (IR) spectroscopy : Validates the presence of urea (-NH-C=O) and aromatic C-H stretches.

- Mass spectrometry (MS) : Confirms molecular weight via ESI-MS or MALDI-TOF.

- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm, thiophene protons at δ 6.8–7.2 ppm).

- HPLC-UV : Quantifies purity using a C18 column (acetonitrile/water mobile phase) .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer:

- In vitro assays : Prioritize kinase inhibition (e.g., tyrosine kinases) or receptor binding (e.g., GPCRs) due to structural similarity to pharmacologically active ureas.

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.

- Dose-response curves : Establish IC₅₀ values with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize biological efficacy?

Methodological Answer:

- Modify substituents : Replace the 4-methylpiperazinyl group with morpholine or thiomorpholine to assess steric/electronic effects.

- Thiophene ring substitution : Introduce halogens (e.g., Cl, F) at the 5-position to enhance lipophilicity and target affinity.

- Computational modeling : Use DFT calculations (Gaussian 09) or molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Q. What strategies resolve contradictions in reported biological activities across different assay models?

Methodological Answer:

- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH, serum concentration).

- Metabolic stability testing : Use liver microsomes to identify rapid degradation in vivo vs. in vitro.

- Off-target profiling : Screen against a panel of 50+ kinases/phosphatases to identify non-specific interactions .

Q. What experimental approaches elucidate the compound’s mechanism of action?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Identify target protein stabilization upon compound binding.

- CRISPR-Cas9 knockout : Validate target relevance by silencing candidate genes (e.g., PI3K/AKT pathway components).

- Transcriptomics : RNA-seq of treated vs. untreated cells reveals downstream pathway modulation .

Q. How can pharmacokinetic challenges (e.g., low bioavailability) be addressed?

Methodological Answer:

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular dynamics simulations (GROMACS) : Simulate ligand-protein binding stability over 100 ns trajectories.

- Pharmacophore mapping (MOE) : Identify critical hydrogen bond donors/acceptors (e.g., urea moiety).

- ADMET prediction (SwissADME) : Forecast blood-brain barrier penetration and hepatotoxicity risks .

Data Contradiction & Validation

Q. How should researchers validate conflicting data on cytotoxicity across cell lines?

Methodological Answer:

- Cross-laboratory replication : Share aliquots of the compound with independent labs to control for batch variability.

- Apoptosis markers : Quantify caspase-3/7 activation (fluorometric assays) to confirm mechanism-specific toxicity.

- Microscopy : Use live-cell imaging (IncuCyte) to monitor real-time morphological changes .

Q. What methods confirm the compound’s stability under physiological conditions?

Methodological Answer:

- Simulated gastric fluid (SGF) assay : Incubate at pH 1.2 (37°C, 2 hours) and analyze degradation via HPLC.

- Plasma stability testing : Incubate with human plasma (37°C, 24 hours) and quantify parent compound using LC-MS/MS.

- Forced degradation studies : Expose to heat (60°C), light (UV, 48 hours), and oxidants (H₂O₂) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.